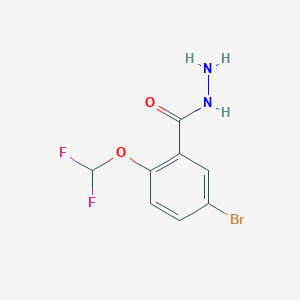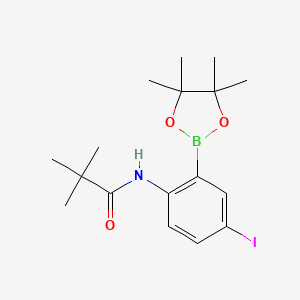![molecular formula C12H21ClN2O B12998970 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide is a chemical compound with a complex structure that includes a chloro group, a cyclopropylmethylamino group, and a cyclohexylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the cyclohexylacetamide core. This can be achieved through the reaction of cyclohexylamine with chloroacetyl chloride under controlled conditions. The resulting intermediate is then reacted with cyclopropylmethylamine to introduce the cyclopropylmethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide can be compared with other chloroacetamide derivatives and cyclohexyl compounds.
- Similar compounds include 2-chloro-N-[2-(methylamino)cyclohexyl]acetamide and 2-chloro-N-[2-(ethylamino)cyclohexyl]acetamide.
Uniqueness
- The presence of the cyclopropylmethylamino group distinguishes this compound from other similar compounds.
- This unique structural feature may contribute to its distinct chemical reactivity and potential applications.
Properties
Molecular Formula |
C12H21ClN2O |
|---|---|
Molecular Weight |
244.76 g/mol |
IUPAC Name |
2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C12H21ClN2O/c13-7-12(16)15-11-4-2-1-3-10(11)14-8-9-5-6-9/h9-11,14H,1-8H2,(H,15,16) |
InChI Key |
RRCALDLCCRGOFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2CC2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


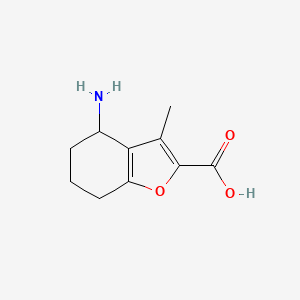
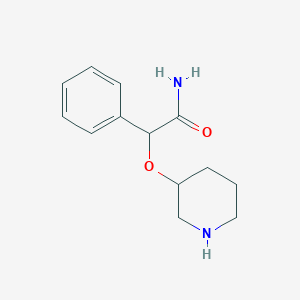

![1-(8-(1,3,4-Oxadiazol-2-yl)-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B12998912.png)
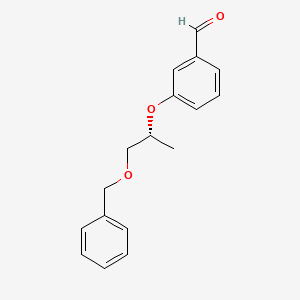

![2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B12998950.png)
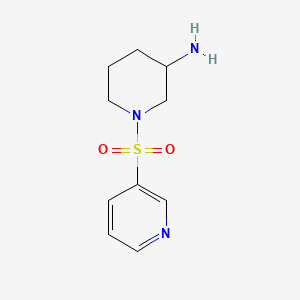
![1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12998965.png)
![5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12998981.png)
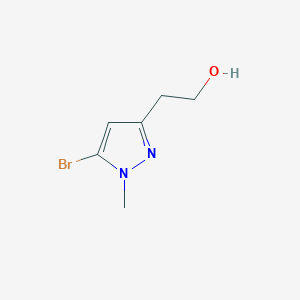
![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol](/img/structure/B12998985.png)
